Naloxone

Catalog No.
S001344
CAS No.
465-65-6
M.F
C19H21NO4
M. Wt
327.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naloxone

CAS Number

465-65-6

Product Name

Naloxone

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1

InChI Key

UZHSEJADLWPNLE-GRGSLBFTSA-N

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Solubility

Soluble
In water, 1,415 mg/L at 25 °C (est)
Soluble in chloroform; practically insoluble in petroleum ether
5.64e+00 g/L

Synonyms

Abello, Naloxone, Curamed, Naloxon, Dihydride, Naloxone Hydrochloride, Hydrobromide, Naloxone, Hydrochloride Dihydride, Naloxone, Hydrochloride, Naloxone, MRZ 2593, MRZ 2593 Br, MRZ 2593-Br, MRZ 2593Br, MRZ-2593, MRZ2593, Nalone, Naloxon Curamed, Naloxon ratiopharm, Naloxon-ratiopharm, Naloxone, Naloxone Abello, Naloxone Hydrobromide, Naloxone Hydrochloride, Naloxone Hydrochloride Dihydride, Naloxone Hydrochloride, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer, Naloxone, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer, Narcan, Narcanti

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Description

The exact mass of the compound Naloxone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublein water, 1,415 mg/l at 25 °c (est)soluble in chloroform; practically insoluble in petroleum ether5.64e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70413. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naloxone's Mechanism and Effectiveness

Numerous clinical studies support naloxone's effectiveness in preventing opioid-related deaths. These studies demonstrate that naloxone acts as an opioid antagonist, essentially attaching to opioid receptors in the brain and blocking the effects of opioids. This effectively reverses an overdose by restoring breathing and preventing respiratory depression, the primary cause of death in opioid overdoses [].

Research also suggests that co-prescribing naloxone with prescription opioids may be beneficial. Studies have shown that this practice can potentially reduce the risk of emergency room visits and deaths related to prescription opioid overdoses [].

Naloxone Distribution and Public Health Outcomes

Scientific research has investigated the impact of wider naloxone distribution on public health outcomes. Studies examining community-based distribution programs distributing naloxone kits to laypersons, including people who use opioids, their families, and friends, have shown a positive correlation with reduced overdose death rates [, ].

However, research also highlights the need for further investigation into the most effective distribution strategies. National reports indicate that overdose deaths continue to rise in many regions, suggesting a gap in understanding where and how to best target distribution efforts [].

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

2.1

LogP

2.09
2.09 (LogP)
log Kow = 2.09
0.6

Appearance

Solid powder

Melting Point

200-205 °C
178 °C
200-205°C

UNII

36B82AMQ7N

Related CAS

357-08-4 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Naloxone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the complete or partial reversal of narcotic depression, including respiratory depression, induced by opioids including natural and synthetic narcotics, propoxyphene, methadone and the narcotic-antagonist analgesics: nalbuphine, pentazocine and butorphanol. It is also indicated for the diagnosis of suspected acute opioid overdose. It may also be used as an adjunctive agent to increase blood pressure in the management of septic shock.
Nyxoid is intended for immediate administration as emergency therapy for known or suspected opioid overdose as manifested by respiratory and/or central nervous system depression in both non-medical and healthcare settings., Nyxoid is indicated in adults and adolescents aged 14 years and over., Nyxoid is not a substitute for emergency medical care.,
Substitution treatment for opioid-drug dependence, within a framework of medical, social and psychological treatment. The intention of the naloxone component is to deter intravenous misuse. Treatment is intended for use in adults and adolescents over 15 years of age who have agreed to be treated for addiction.,
Substitution treatment for opioid drug dependence, within a framework of medical, social and psychological treatment., , The intention of the naloxone component is to deter intravenous misuse. Treatment is intended for use in adults and adolescents over 15 years of age who have agreed to be treated for addiction.,

Livertox Summary

Naloxone is an opiate antagonist which is used intravenously in emergency situations to reverse the respiratory depression caused by overdoses of heroin, morphine or other opioids. Naloxone has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Opioid Antagonists

Therapeutic Uses

Narcotic Antagonists
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Naloxone is included in the database.
Naloxone Hydrochloride Injection, USP is indicated for the complete or partial reversal of opioid depression, including respiratory depression, induced by natural and synthetic opioids, including propoxyphene, methadone, and certain mixed agonist-antagonist analgesics: nalbuphine, pentazocine, butorphanol, and cyclazocine. Naloxone Hydrochloride Injection, USP is also indicated for diagnosis of suspected or known acute opioid overdosage. /Included in US product label/
Naloxone Hydrochloride Injection, USP may be useful as an adjunctive agent to increase blood pressure in the management of septic shock. /Included in US product label/
Naloxone has been used in intoxicated patients to reverse alcohol-induced coma and to reverse clonidine-induced coma and respiratory depression. /NOT included in US product label/
Naloxone has been used for detection of chronic opiate abuse, but it is preferable to use chemical methods to detect the presence of opiates in the urine, since naloxone may precipitate severe withdrawal symptoms in patients who are physically dependent on opiates; however, to avoid precipitating opiate withdrawal following administration of naltrexone, administration of naloxone is recommended as a screening test (the naloxone challenge test) prior to induction of therapy with naltrexone for opiate cessation in patients formerly dependent on opiates who have completed detoxification. /NOT included in US product label/
When prolonged vomiting occurs after apomorphine has been used to induce vomiting in the treatment of oral poisonings (apomorphine is no longer used as an emetic), naloxone has been used to terminate the emetic effects and to help diminish respiratory depression induced by apomorphine; however, it has been reported that the CNS and respiratory effects of apomorphine may not always be reversed by naloxone. /NOT included in US product label/
Naloxone hydrochloride has been used orally with some success in the treatment of opiate addiction. The drug may prevent opiate euphoria and thus decrease the desire for opiates. /NOT included in US product label/
Opiate antagonists (e.g., naloxone, naltrexone) have been used for rapid or ultrarapid detoxification in the management of opiate withdrawal in opiate-dependent individuals, both in inpatient and outpatient settings. /NOT included in US product label/
Naloxone also has been used in the management of cardiogenic shock, high-altitude pulmonary edema, acute respiratory failure, senile dementia, and ischemic neurologic deficits; however, the safety and efficacy of naloxone in these conditions have not been established and further study is needed. /NOT included in US product label/
Chronic pain is a highly disabling condition, which can significantly reduce patients' quality of life. Prevalence of moderate and severe chronic pain is high in the general population, and it increases significantly in patients with advanced cancer and older than 65 years. Guidelines for the management of chronic pain recommend opioids for the treatment of moderate-to-severe pain in patients whose pain is not responsive to initial therapies with paracetamol and/or nonsteroidal anti-inflammatory drugs. Despite their analgesic efficacy being well recognized, adverse events can affect daily functioning and patient quality of life. Opioid-induced constipation (OIC) occurs in 40% of opioid-treated patients. Laxatives are the most common drugs used to prevent and treat OIC. Laxatives do not address the underlying mechanisms of OIC; for this reason, they are not really effective in OIC treatment. Naloxone is an opioid receptor antagonist with low systemic bioavailability. When administered orally, naloxone antagonizes the opioid receptors in the gut wall, while its extensive first-pass hepatic metabolism ensures the lack of antagonist influence on the central-mediated analgesic effect of the opioids. A prolonged-release formulation consisting of oxycodone and naloxone in a 2:1 ratio was developed trying to reduce the incidence of OIC maintaining the analgesic effect compared with use of the sole oxycodone. This review includes evidence related to use of oxycodone and naloxone in the long-term management of chronic non-cancer pain and OIC.
Naloxone is an opioid-receptor antagonist that is used in the treatment of opioid overdose to reverse the respiratory and central nervous system-depressant effects of the opioid. Naloxone injection is traditionally given by intravenous, intramuscular, and subcutaneous routes. Paramedics also administer naloxone injection intranasally in the prehospital setting to treat suspected opioid overdose. The nasal mucosa has a rich blood supply that allows for efficient drug absorption and the avoidance of first-pass hepatic metabolism that would be seen with oral administration. Obtaining vascular access can be difficult in known drug users, prolonging the time required to administer the antidote. Patients awakening from an overdose may be agitated, confused, and even combative, thus increasing the risk of needle-stick injury to first responders. The intranasal route avoids the need for establishing vascular access and can be associated with speedier patient recovery. In two randomized controlled trials, intranasal naloxone alone was shown to be sufficient for reversing opioid-induced respiratory depression in 74% and 72% of the respective study populations of patients experiencing opioid overdose. In addition, the safety profile of intranasal naloxone appears to be no different than that of naloxone injection in the treatment of opioid overdose in the prehospital setting. Intranasal administration of naloxone appears to be effective in treatment of opioid overdose when i.v. administration is impossible or undesirable.
MEDICATION (VET): Naloxone is used in veterinary medicine almost exclusively for its opiate reversal effects, but the drug is being investigated for treating other conditions (eg, septic, hypovolemic or cardiogenic shock). Some have found ultra low-dose naloxone useful in treating post-anesthetic dysphoria associated with perioperative opioids but this practice is somewhat controversial due to the difficulty in distinguishing hyperalgesia from dysphoria in animal patients. Naloxone mal also be employed as a test drug to see if endogenous opiate blockade will result in diminished tail chasing or other self-mutilating behaviors.
MEDICATION (VET): A formulation for wildlife use (Trexonil) is more concentrated and used to reverse tranquilization in wild animals.

Pharmacology

Naloxone is an opiate antagonist and prevents or reverses the effects of opioids including respiratory depression, sedation and hypotension. In the absence of narcotics or agonistic effects of other narcotic antagonists, it exhibits essentially no pharmacologic activity.
Naloxone is a thebaine derivate with competitive opioid antagonistic properties. Naloxone reverses the effects of opioid analgesics by binding to the opioid receptors in the CNS, and inhibiting the typical actions of opioid analgesics, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia, and physical dependence. Naloxone binds to mu-opioid receptors with a high affinity, and a lesser degree to kappa- and gamma-opioid receptors in the CNS.

MeSH Pharmacological Classification

Narcotic Antagonists

ATC Code

V03AB15
N07BC51
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AH - Peripheral opioid receptor antagonists
A06AH04 - Naloxone
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB15 - Naloxone

Mechanism of Action

While the mechanism of action of naloxone is not fully understood, the preponderance of evidence suggests that naloxone antagonizes the opioid effects by competing for the same receptor sites, especially the mu-opioid receptor. Recently, naloxone has been shown to bind all three opioid receptors (mu, kappa and gamma) but the strongest binding is to the mu receptor.
Naloxone hydrochloride is essentially a pure opiate antagonist. The precise mechanism of action of the opiate antagonist effects of naloxone is not fully understood. Naloxone is thought to act as a competitive antagonist at mu, kappa, and sigma opiate receptors in the CNS; it is thought that the drug has the highest affinity for the mu receptor. In contrast to levallorphan or nalorphine, naloxone has little or no agonistic activity. When administered in usual doses to patients who have not recently received opiates, naloxone exerts little or no pharmacologic effect. Even extremely high doses of the drug (10 times the usual therapeutic dose) produce insignificant analgesia, only slight drowsiness, and no respiratory depression, psychotomimetic effects, circulatory changes, or miosis.
In patients who have received large doses of morphine or other analgesic drugs with morphine-like effects, naloxone antagonizes most of the effects of the opiate. There is an increase in respiratory rate and minute volume, arterial PCO2 decreases toward normal, and blood pressure returns to normal if depressed. Unlike nalorphine or levallorphan, naloxone antagonizes mild respiratory depression caused by small doses of opiates. Because the duration of action of naloxone is generally shorter than that of the opiate, the effects of the opiate may return as the effects of naloxone dissipate. Naloxone antagonizes opiate-induced sedation or sleep. Reports are conflicting on whether or not the drug modifies opiate-induced excitement or seizures.
Heat shock protein (HSP)60 is primarily a mitochondrial protein. Previous experiments have found that changes in the location of intracellular HSP60 have been associated with apoptosis. Extracellular HSP60 mediates apoptosis via its ligand, Toll-like receptor (TLR)-4. TLR-4 is an important factor expressed on microglia, with a central role in generating neuroimmune responses in the pathogenesis of neurodegenerative disorders. Naloxone is a highly effective nonselective opioid receptor antagonist, and has been reported to be pharmacologically beneficial for the treatment of brain diseases through inhibiting microglia activation. However, the mechanisms underlying these beneficial effects of naloxone remain poorly understood. The present study aimed to investigate the role of HSP60 in the neuroprotective effects of naloxone on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells and the possible signaling pathways involved. The results demonstrated that naloxone significantly inhibited the expression and release of HSP60 in BV2 cells. The expression levels of heat shock factor (HSF)-1 were upregulated in LPS-activated BV2 cells, which indicated that the increased expression of HSP60 was driven by HSF-1 activation. However, increased HSF-1 levels may be downregulated by naloxone. The levels of TLR-4 were elevated in activated BV2 cells, and then inhibited by naloxone. Activation of TLR-4 is characterized by activation of nuclear factor-kB (NF-kB) followed by the production of various proinflammatory and neurotoxic factors. Data from the present study demonstrated that naloxone reduced the expression levels of NF-kB and its upstream protein caspase-3, and reduced the LPS-induced production of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor a, interleukin-1beta and interleukin-6 in BV2 microglia. In light of this data, it was concluded that naloxone may exert its neuroprotective and anti-inflammatory effects by inhibiting microglia activation through a HSP60-TLR-4-NF-kB signaling pathway.
Phosphoinositide 3-kinase (PI3K) delta and gamma (the p110delta and p110gamma isoforms of PI3K) actively participate in the process of inflammation. We sought to elucidate the possible roles of PI3Kdelta and PI3Kgamma in mediating the anti-inflammation effects of naloxone. MATERIALS AND METHODS: Murine macrophages were treated with endotoxin, endotoxin plus naloxone, or endotoxin plus naloxone plus the PI3K inhibitors (the PI3Kdelta inhibitor IC87114, the PI3Kgamma inhibitor AS252424, or IC87114 plus AS252424) and denoted as the LPS, LPS + N, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS group, respectively. Differences in inflammatory molecules and levels of nuclear factor-kB (NF-kB) activation and Akt activation (indicator of PI3K activity) among these groups were compared. The concentrations of inflammatory molecules (macrophage inflammatory protein 2, tumor necrosis factor-alpha, interleukin-1beta, andd cyclooxygenase-2/prostaglandin E2) and the levels of NF-kB activation (p-NF-kB p65 and p-inhibitor-kB concentrations and NF-kB-DNA binding activity) of the LPS + N group were significantly lower than those of the LPS group (all P < 0.001). These data confirmed the anti-inflammation effects of naloxone. Moreover, the anti-inflammation effects of naloxone could be counteracted by the inhibitors of PI3Kdelta and PI3Kgamma, as the concentrations of inflammatory molecules and the levels of NF-?B activation of the LPS + N group were significantly lower than those of the LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). In contrast, the concentration of phosphorylated Akt of the LPS + N group was significantly higher than those of the LPS, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). PI3Kdelta and PI3Kgamma play crucial roles in mediating the anti-inflammation effects of naloxone.
Heat shock protein (HSP)60 is primarily a mitochondrial protein. Previous experiments have found that changes in the location of intracellular HSP60 have been associated with apoptosis. Extracellular HSP60 mediates apoptosis via its ligand, Toll-like receptor (TLR)-4. TLR-4 is an important factor expressed on microglia, with a central role in generating neuroimmune responses in the pathogenesis of neurodegenerative disorders. Naloxone is a highly effective nonselective opioid receptor antagonist, and has been reported to be pharmacologically beneficial for the treatment of brain diseases through inhibiting microglia activation. However, the mechanisms underlying these beneficial effects of naloxone remain poorly understood. The present study aimed to investigate the role of HSP60 in the neuroprotective effects of naloxone on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells and the possible signaling pathways involved. The results demonstrated that naloxone significantly inhibited the expression and release of HSP60 in BV2 cells. The expression levels of heat shock factor (HSF)-1 were upregulated in LPS-activated BV2 cells, which indicated that the increased expression of HSP60 was driven by HSF-1 activation. However, increased HSF-1 levels may be downregulated by naloxone. The levels of TLR-4 were elevated in activated BV2 cells, and then inhibited by naloxone. Activation of TLR-4 is characterized by activation of nuclear factor-kappaB (NF-kappaB) followed by the production of various proinflammatory and neurotoxic factors. Data from the present study demonstrated that naloxone reduced the expression levels of NF-kappaB and its upstream protein caspase-3, and reduced the LPS-induced production of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor a, interleukin-1beta and interleukin-6 in BV2 microglia. In light of this data, it was concluded that naloxone may exert its neuroprotective and anti-inflammatory effects by inhibiting microglia activation through a HSP60-TLR-4-NF-kappaB signaling pathway. 51048
Degeneration of dopaminergicrgic neurons in the substantia nigra of the brain is a hallmark of Parkinson's disease and inflammation and oxidative stress are closely associated with the pathogenesis of degenerative neurological disorders. Treatment of rat mesencephalic mixed neuron-glia cultures with lipopolysaccharide (LPS)-activated microglia, resident immune cells of the brain, to release proinflammatory and neurotoxic factors tumor necrosis factor-alpha, interleukin-1beta, nitric oxide, and superoxide and subsequently caused damage to midbrain neurons, including dopaminergic neurons. The LPS-induced degeneration of the midbrain neurons was significantly reduced by cotreatment with naloxone, an opioid receptor antagonist. This study focused on understanding the mechanism of action for the protective effect of naloxone on dopaminergic neurons because of relevance to Parkinson's disease. Both naloxone and its opioid receptor inactive stereoisomer (+)-naloxone protected the dopaminergic neurons with equal potency. Naloxone inhibited LPS-induced activation of microglia and release of proinflammatory factors, and inhibition of microglia generation of superoxide free radical best correlated with the neuroprotective effect of naloxone isomers. To further delineate the site of action, naloxone was found to partially inhibit the binding of [(3)H]LPS to cell membranes, whereas it failed to prevent damage to dopaminergic neurons by peroxynitrite, a product of nitric oxide and superoxide. These results suggest that naloxone at least in part interferes with the binding of LPS to cell membranes to inhibit microglia activation and protect dopaminergic neurons as well as other neurons in the midbrain cultures from inflammatory damage.
Estrogen promotes the growth of breast cancer via estrogen receptors (ER). Earlier studies showed that the opioid receptor antagonist naloxone inhibits MCF-7 breast cancer growth in mice. We examined the cellular and molecular mechanism of naloxone antagonism of ERalpha activity in human MCF-7 cells. Naloxone (100 nmol/L) inhibited 17beta-estradiol (E2)-induced (10 nmol/L) MCF-7 cell proliferation by 65% and mitogen-activated protein kinase/extracellular signal-regulated kinase phosphorylation. Naloxone blocked the E2-induced activation of ERalpha, with 85% inhibition after 5 minutes and 100% recovery after 60 minutes. This assay is based on quantitation of E2-activated nuclear ERalpha binding to the immobilized coactivator peptide. A significant decrease in E2-induced ERalpha transactivation was observed in the presence of naloxone in the estrogen response element-luciferase reporter assay (P < 0.05, E2 versus E2 + naloxone). Naloxone also blocked E2-induced down-regulation of ERalpha mRNA at 30 minutes and 6 hours. Although naloxone inhibits ERalpha activity directly, it also induces a cross-talk between mu-opioid receptor (MOR) and ERalpha. Immunoprecipitates with anti-MOR antibody showed the presence of ERalpha in cells incubated with E2 in the presence of naloxone but not in cells incubated with E2 or naloxone alone. Higher amounts of ERalpha associated with MOR after 60 minutes compared with 10 minutes of incubation. Naloxone inhibited E2-bovine serum albumin-FITC binding to plasma membrane-associated ERalpha and also inhibited the direct binding of [3H]E2 to ERalpha. Thus, naloxone modulates ERalpha activity directly as well as indirectly via MOR. This study suggests that naloxone-like compounds can be developed as novel therapeutic molecules for breast cancer therapy.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Vapor Pressure

4.25X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

3-O-allylnaloxone
10alpha-hydroxynaloxone
10beta-hydroxynaloxone
2,2'-binaloxone
7,8-didehydronaloxone
3-O-methylnaloxone
Noroxymorphone

Other CAS

465-65-6

Associated Chemicals

Oxymorphone; 76-41-5
Naloxone hydrochloride; 357-08-4

Wikipedia

Naloxone

Drug Warnings

Nausea and vomiting have been reported rarely in postoperative patients who were receiving a parenteral dose of naloxone hydrochloride greater than that usually recommended; however, a causal relationship has not been established. Tremor and hyperventilation associated with an abrupt return to consciousness has occurred in some patients receiving naloxone for opiate overdosage.
Although a causal relationship to the drug has not been established, severe cardiopulmonary effects (eg, hypotension, hypertension, ventricular tachycardia and fibrillation, dyspnea, pulmonary edema, cardiac arrest) resulting in death, coma, and encephalopathy have been reported in patients following postoperative administration of naloxone hydrochloride. Adverse cardiopulmonary effects have occurred most frequently in postoperative patients with preexisting cardiovascular disease or in those receiving other drugs that produce similar adverse cardiovascular effects.
Seizures have occurred rarely following administration of naloxone hydrochloride; however, a causal relationship to the drug has not been established.
When high oral doses of naloxone have been used in the treatment of opiate addiction, some patients have experienced mental depression, apathy, inability to concentrate, sleepiness, irritability, anorexia, nausea, and vomiting. These adverse effects usually occurred in the first few days of treatment and abated rapidly with continued therapy or dosage reduction. One case of erythema multiforme cleared promptly after naloxone was discontinued.
For more Drug Warnings (Complete) data for NALOXONE (23 total), please visit the HSDB record page.

Biological Half Life

The mean half life of naloxone hydrochloride is 1.8-2.7 hours intranasally, 1.4 hours intramuscularly, and 1.2 hours intravenously. In neonates, the mean half life is 3.1 ± 0.5 hours.
The mean plasma half-life of naloxone was 1.28 hours following IM or subcutaneous injection of naloxone hydrochloride using an auto-injector, compared with 1.36 hours following IM or subcutaneous injection using a standard syringe.
The half-life of naloxone has been reported to be 30-81 minutes in adults and about 3 hours in neonates.
Plasma naloxone levels were determined by RIA over a period of 6--36 hr in three groups of neonates, (1) those given 35 microgram iv (n = 6), (2) those given 70 microgram iv (n = 6) and (3) those given 200 microgram im (n = 17) naloxone HCl within 1 min of birth. After intravenous administration of 35 and 70 microgram of naloxone peak levels of 4--15 ng/mL and 9--20 ng/mL respectively were reached in 5--40 min and the mean plasma half-life after both doses was 3.1 +/- 0.5 hr.

Use Classification

Human drugs -> Nyxoid -> EMA Drug Category
All other therapeutic products -> Human pharmacotherapeutic group
Human drugs -> Suboxone -> EMA Drug Category
Other nervous system drugs -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

14-Hydroxydihydronormorphinone is N-alkylated with allyl bromide.
Oxymorphone is demethylated and resulting 4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one is n-allylated by reaction in ethanol with allyl bromide in presence of NaHCO3. Resulting naloxone is reacted with ethanolic hydrochloride. US Patent 3,254,088. /Naloxone hydrochloride/

General Manufacturing Information

Incompatibilities - physical: long-chain or high-mol wt anions (forms relatively insol salts) and with alkaline soln (base PPT if concn is high enough); however, injection is compatible with bulk in soln that are slightly alkaline. Chemical: oxygen, oxidizing agents, bisulfites, and metabisulfites. /Naloxone hydrochloride/
Naloxone is an antagonist at the mu-opioid recepto

Analytic Laboratory Methods

Analyte: naloxone hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Naloxone hydrochloride/
Analyte: naloxone hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 229 nm and comparison to standards (chemical purity) /Naloxone hydrochloride/
Analyte: naloxone hydrochloride dihydrate; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /Naloxone hydrochloride dihydrate/
Analyte: naloxone hydrochloride dihydrate; matrix: chemical purity; procedure: dissolution in ethanol; addition of hydrochloric acid; potentiometric titration with ethanolic sodium hydroxide /Naloxone hydrochloride dihydrate/

Clinical Laboratory Methods

Analyte: naloxone hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification) /Naloxone hydrochloride/
Analyte: naloxone hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 229 nm and comparison to standards (chemical purity) /Naloxone hydrochloride/
Analyte: naloxone; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 0.30 ppm
Analyte: naloxone; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 1 ng/mL
Analyte: naloxone; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Protect from light. Store in carton until contents have been used.

Interactions

Large doses of naloxone are required to antagonize buprenorphine since the latter has a long duration of action due to its slow rate of binding and subsequent slow dissociation from the opioid receptor. Buprenorphine antagonism is characterized by a gradual onset of the reversal effects and a decreased duration of action of the normally prolonged respiratory depression. The barbiturate methohexital appears to block the acute onset of withdrawal symptoms induced by naloxone in opiate addicts.
The combined admin of flunitrazepam and naloxone to volunteers incr resp frequency and resp min vol but did not alter endexpired pCO2 pressure, resp inhalation vol, or alveolar ventilation when compared with naloxone treatment alone.

Dates

Modify: 2023-09-12
Weinstein SH, Pfeffer M, Schor JM, Indindoli L, Mintz M: Metabolites of naloxone in human urine. J Pharm Sci. 1971 Oct;60(10):1567-8. doi: 10.1002/jps.2600601030. [PMID:5129377]
Jordan MR, Morrisonponce D: Naloxone . [PMID:28722939]
Rzasa Lynn R, Galinkin JL: Naloxone dosage for opioid reversal: current evidence and clinical implications. Ther Adv Drug Saf. 2018 Jan;9(1):63-88. doi: 10.1177/2042098617744161. Epub 2017 Dec 13. [PMID:29318006]
Papathanasiou T, Springborg AD, Kongstad KT, Staerk D, Moller K, Taylor BK, Lund TM, Werner MU: High-dose naloxone, an experimental tool uncovering latent sensitisation: pharmacokinetics in humans. Br J Anaesth. 2019 Aug;123(2):e204-e214. doi: 10.1016/j.bja.2018.12.007. Epub 2019 Jan 18. [PMID:30915992]
Kumar K, Singh SI: Neuraxial opioid-induced pruritus: An update. J Anaesthesiol Clin Pharmacol. 2013 Jul;29(3):303-7. doi: 10.4103/0970-9185.117045. [PMID:24106351]
Link
FDA Approved Drug Products: Kloxxado (Naloxone) Nasal Spray
Caymen Chemical: Naloxone MSDS
International Pharmacopoeia: Naloxone Hydrochloride
FDA Approved Drug Products: Narcan (Naloxone) Injection (Discontinued)
FDA Approved Drug Products: Suboxone (Buprenorphine, Naloxone) Sublingual, Buccal Film
FDA Approved Drug Products: Zubsolv (Buprenorphine, Naloxone) Sublingual Tablet
British Columbia CDC: Administration of Naloxone
FDA Approved Drug Products: Narcan (Naloxone) Nasal Spray
DailyMed: Lifems (Naloxone Hydrochloride) Kit
Dailymed: Naloxone Hydrochloride Subcutaneous, Intramuscular, Intravenous Injection
DailyMed: Naloxone and Pentazocine Oral Tablet

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